

1-Bromo-2-octyne: A Versatile Precursor for Advanced Organic Synthesis

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Compound of Interest

Compound Name: **1-Bromo-2-octyne**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for versatile and reactive building blocks is paramount for the efficient construction of complex molecular architectures. **1-Bromo-2-octyne** has emerged as a valuable precursor, offering a unique combination of a reactive carbon-bromine bond and a readily functionalizable internal alkyne. This guide provides a comprehensive technical overview of **1-bromo-2-octyne**, from its synthesis and physicochemical properties to its diverse applications in key synthetic transformations, with a particular focus on its utility in the development of novel therapeutic agents and advanced materials. As a Senior Application Scientist, this document aims to synthesize theoretical principles with practical, field-proven insights to empower researchers in leveraging the full potential of this reagent.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of **1-bromo-2-octyne** is fundamental for its effective use and safe handling in a laboratory setting.

Property	Value	Reference(s)
CAS Number	18495-27-7	[1]
Molecular Formula	C ₈ H ₁₃ Br	[1]
Molecular Weight	189.09 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	53-58 °C at 0.39 mmHg	[2]
Purity	Typically >96%	[1]

Safety and Handling: **1-Bromo-2-octyne** is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Synthesis of 1-Bromo-2-octyne

The most common and reliable method for the synthesis of **1-bromo-2-octyne** is the bromination of the corresponding propargyl alcohol, 2-octyn-1-ol, using phosphorus tribromide (PBr₃) in the presence of a weak base like pyridine to neutralize the hydrobromic acid byproduct.

Experimental Protocol: Synthesis of 1-Bromo-2-octyne from 2-Octyn-1-ol

Materials:

- 2-Octyn-1-ol
- Anhydrous diethyl ether
- Anhydrous pyridine
- Phosphorus tribromide (PBr₃)

- Brine (saturated aqueous NaCl solution)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Argon gas supply

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, dissolve 2-octyn-1-ol (e.g., 75.0 mmol) in anhydrous diethyl ether (50 mL).
- Add anhydrous pyridine (e.g., 4.9 mmol) to the solution.
- Cool the reaction mixture to between -30 °C and -35 °C using a suitable cooling bath.
- Under an argon atmosphere, add phosphorus tribromide (e.g., 25.0 mmol) dropwise from the addition funnel, maintaining the internal temperature below -30 °C.
- After the addition is complete, stir the mixture at the same temperature for 1 hour.
- Allow the reaction to warm to room temperature and stir for an additional hour.
- Quench the reaction by slowly adding 100 mL of brine.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (4 x 50 mL).^[2]
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (150 mL), water (150 mL), and brine (150 mL).^[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to afford **1-bromo-2-octyne** as a colorless oil (typical yield: ~65%).^[2]

Characterization: The structure and purity of the synthesized **1-bromo-2-octyne** should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Core Synthetic Applications

The synthetic utility of **1-bromo-2-octyne** stems from its dual reactivity: the C-Br bond serves as a site for coupling and substitution reactions, while the alkyne moiety can participate in a variety of transformations.

Palladium/Copper-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.^{[3][4][5]} While **1-bromo-2-octyne** is not a terminal alkyne, it can be utilized in what is sometimes referred to as an "inverse" or "reverse" Sonogashira coupling, where the bromoalkyne couples with an organometallic species. However, its primary role in Sonogashira-type reactions is as an electrophilic partner in copper-catalyzed couplings.

The general mechanism involves two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product.^[4] The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.^[4]

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The Cadiot-Chodkiewicz coupling is a highly effective method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as **1-bromo-2-octyne**.^{[6][7]} This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base.^[6] A key advantage of this method over the Glaser coupling is its selectivity, which prevents the formation of homocoupled byproducts.^[6]

The accepted mechanism involves the deprotonation of the terminal alkyne by the base to form a copper(I) acetylide.^[7] This intermediate then undergoes oxidative addition with the 1-

bromoalkyne, followed by reductive elimination to yield the 1,3-diyne and regenerate the copper(I) catalyst.^[7]

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1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful pericyclic reactions that allow for the construction of five-membered heterocyclic rings.^[8] The alkyne functionality in **1-bromo-2-octyne** serves as an excellent dipolarophile for these transformations.

The Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles. The reaction of **1-bromo-2-octyne** with an organic azide ($R-N_3$) leads to the formation of a bromo-substituted triazole, which can be further functionalized. This reaction is often catalyzed by copper(I) to enhance its rate and regioselectivity.

Similarly, **1-bromo-2-octyne** can react with nitrile oxides ($R-CNO$), generated in situ, to produce isoxazoles.^{[9][10]} This transformation provides a direct and regioselective route to highly substituted isoxazole derivatives, which are prevalent scaffolds in medicinal chemistry.
[\[10\]](#)

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Nucleophilic Substitution Reactions

The carbon-bromine bond in **1-bromo-2-octyne** is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.

Primary and secondary amines can displace the bromide ion to form the corresponding propargylamines. These reactions typically proceed via an S_N2 mechanism. It is important to note that the resulting primary amine can act as a nucleophile itself, potentially leading to the formation of secondary amines as byproducts.^{[11][12]} Using an excess of the amine can favor the formation of the primary amine.^[11]

Alkynyl thioethers are valuable intermediates in organic synthesis. They can be prepared by the reaction of **1-bromo-2-octyne** with a thiol or thiolate anion. Copper(I) catalysis is often employed to facilitate this transformation, which proceeds under mild conditions.[13]

Applications in Drug Discovery and Development

The synthetic versatility of **1-bromo-2-octyne** and its derivatives makes it a valuable tool in the synthesis of biologically active molecules and pharmaceutical intermediates. Nitrogen-containing heterocycles, which can be readily accessed through reactions of **1-bromo-2-octyne**, are prominent scaffolds in a majority of FDA-approved drugs.[14]

A notable example of the application of a similar bromoalkyne is in the synthesis of nitrogen-containing heterocyclic scaffolds. For instance, a Cu(I)-catalyzed cross-coupling of 1-bromoalkynes with N-heterocyclic organozinc reagents has been developed to produce piperidines and pyrrolidines with an internal alkyne, which can be further elaborated.[15] This methodology highlights the potential of **1-bromo-2-octyne** in generating diverse molecular frameworks for drug discovery programs.[15]

Conclusion

1-Bromo-2-octyne is a highly versatile and reactive precursor for a wide range of organic transformations. Its ability to participate in powerful C-C and C-heteroatom bond-forming reactions, including Sonogashira and Cadiot-Chodkiewicz couplings, 1,3-dipolar cycloadditions, and nucleophilic substitutions, makes it an invaluable tool for synthetic chemists. The insights and protocols provided in this guide are intended to facilitate the effective application of **1-bromo-2-octyne** in the synthesis of complex molecules, with the ultimate goal of accelerating innovation in drug discovery and materials science.

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